3,5-Difluoro-2-isobutoxybenzoic acid 3,5-Difluoro-2-isobutoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1443343-93-8
VCID: VC17531717
InChI: InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(11(14)15)3-7(12)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H12F2O3
Molecular Weight: 230.21 g/mol

3,5-Difluoro-2-isobutoxybenzoic acid

CAS No.: 1443343-93-8

Cat. No.: VC17531717

Molecular Formula: C11H12F2O3

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-2-isobutoxybenzoic acid - 1443343-93-8

Specification

CAS No. 1443343-93-8
Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
IUPAC Name 3,5-difluoro-2-(2-methylpropoxy)benzoic acid
Standard InChI InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(11(14)15)3-7(12)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15)
Standard InChI Key MOJRQLVGMKMWSD-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=C(C=C(C=C1F)F)C(=O)O

Introduction

3,5-Difluoro-2-isobutoxybenzoic acid is a chemical compound belonging to the class of benzoic acids, distinguished by the presence of two fluorine atoms and an isobutoxy group attached to the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.

Synthesis

The synthesis of 3,5-Difluoro-2-isobutoxybenzoic acid typically involves several key steps:

  • Starting Materials: Fluorinated benzoic acids and alcohols are commonly used as precursors.

  • Reaction Conditions: The synthesis often requires controlled conditions to prevent side reactions, including the use of inert atmospheres to stabilize sensitive intermediates.

Applications and Potential Uses

This compound is primarily of interest in:

  • Pharmaceutical Research: Due to its unique structural attributes, it is valuable for further exploration in medicinal chemistry, particularly in drug development and organic synthesis.

  • Material Science: Its applications extend into material science, where its properties can be leveraged for innovative materials.

Chemical Reactions and Characterization

  • Reactions: The compound can undergo various chemical reactions typical for carboxylic acids and aromatic compounds, such as esterification and substitution reactions.

  • Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Similar compounds, such as 3,5-Difluoro-2-methoxybenzoic acid and 3,5-Difluoro-2-isopropoxybenzoic acid, share structural similarities but differ in their alkyl groups. These variations can influence their physical properties and biological activities .

Safety and Handling

While specific safety data for 3,5-Difluoro-2-isobutoxybenzoic acid are not detailed, compounds in this class generally require careful handling due to potential hazards associated with carboxylic acids and fluorinated compounds.

Data Table: Comparison of Similar Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular WeightCAS Number
3,5-Difluoro-2-isobutoxybenzoic acidC11H12F2O3Approximately 234.21 g/mol1443343-93-8
3,5-Difluoro-2-methoxybenzoic acidC8H6F2O3188.13 g/mol886498-75-5
3,5-Difluoro-2-isopropoxybenzoic acidC10H10F2O3216.18 g/mol1781926-62-2

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